
2-(2,4-dichlorophenoxy)-N-(2-methoxy-5-methylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dichlorophenoxy)-N-(2-methoxy-5-methylphenyl)propanamide is a synthetic organic compound that belongs to the class of phenoxy herbicides. These compounds are widely used in agriculture to control broadleaf weeds. The structure of this compound includes a dichlorophenoxy group and a methoxy-methylphenyl group, which contribute to its herbicidal properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-methoxy-5-methylphenyl)propanamide typically involves the following steps:
Preparation of 2,4-dichlorophenol: This can be achieved through the chlorination of phenol using chlorine gas in the presence of a catalyst.
Formation of 2-(2,4-dichlorophenoxy)propanoic acid: This involves the reaction of 2,4-dichlorophenol with chloroacetic acid under basic conditions.
Amidation: The final step involves the reaction of 2-(2,4-dichlorophenoxy)propanoic acid with 2-methoxy-5-methylaniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired amide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk chlorination: of phenol.
Large-scale esterification: and amidation reactions.
Purification: steps to ensure the final product meets agricultural standards.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-(2-methoxy-5-methylphenyl)propanamide undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various by-products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-(2-methoxy-5-methylphenyl)propanamide has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of phenoxy herbicides.
Biology: Investigated for its effects on plant physiology and metabolism.
Medicine: Explored for potential therapeutic applications due to its structural similarity to certain bioactive compounds.
Industry: Widely used in agriculture for weed control, contributing to increased crop yields.
Mechanism of Action
The herbicidal action of 2-(2,4-dichlorophenoxy)-N-(2-methoxy-5-methylphenyl)propanamide involves:
Disruption of plant hormone balance: It mimics the action of natural plant hormones (auxins), leading to uncontrolled growth and eventually plant death.
Molecular Targets: The compound targets specific receptors in plant cells, interfering with normal cellular functions.
Pathways Involved: It affects pathways related to cell division and elongation, leading to abnormal growth patterns.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used phenoxy herbicide with similar herbicidal properties.
MCPA (2-methyl-4-chlorophenoxyacetic acid): Similar in structure and function, used for selective weed control.
Uniqueness
Structural Differences: The presence of the methoxy-methylphenyl group in 2-(2,4-dichlorophenoxy)-N-(2-methoxy-5-methylphenyl)propanamide provides unique reactivity and selectivity.
Herbicidal Efficiency: It may offer improved herbicidal activity and selectivity compared to other phenoxy herbicides.
Properties
Molecular Formula |
C17H17Cl2NO3 |
|---|---|
Molecular Weight |
354.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(2-methoxy-5-methylphenyl)propanamide |
InChI |
InChI=1S/C17H17Cl2NO3/c1-10-4-6-16(22-3)14(8-10)20-17(21)11(2)23-15-7-5-12(18)9-13(15)19/h4-9,11H,1-3H3,(H,20,21) |
InChI Key |
GBKFHHPPIPHVMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzamide](/img/structure/B10979241.png)
![2-(4-chloro-1H-indol-1-yl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B10979245.png)
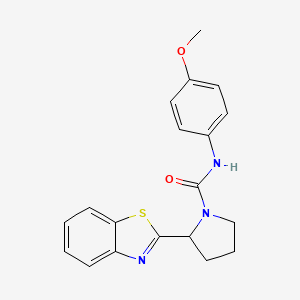
![Methyl 4-{[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl)carbamoyl]amino}benzoate](/img/structure/B10979252.png)
![3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B10979256.png)
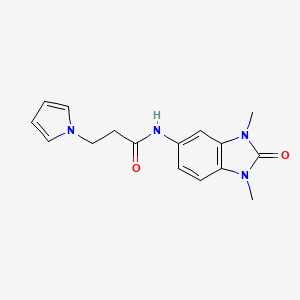
![N-{2-oxo-2-[(3,4,5-trifluorophenyl)amino]ethyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B10979277.png)
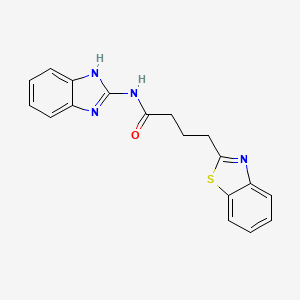
![(2R)-{[(2-methyl-1,3-thiazol-4-yl)acetyl]amino}(phenyl)ethanoic acid](/img/structure/B10979284.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-ethoxybenzamide](/img/structure/B10979291.png)
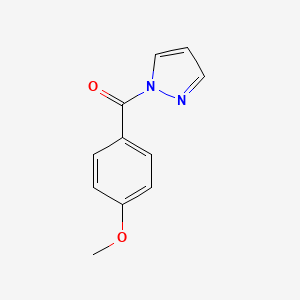
![2-(3-chlorophenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B10979310.png)
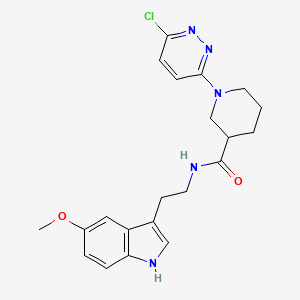
![N-[3-(4-methylphenyl)-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B10979312.png)
